molecular formula C8H7N3O2 B1326466 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-19-1

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1326466
CAS RN: 1000340-19-1
M. Wt: 177.16 g/mol
InChI Key: DLYUJKUXLFSSDQ-UHFFFAOYSA-N
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Description

“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C8H7N3O2 . It is also known by other names such as “6-Methyl-5-nitro-7-azaindole” and "1H-Pyrrolo[2,3-b]pyridine, 6-methyl-5-nitro-" .


Synthesis Analysis

The synthesis of pyridine derivatives, including “this compound”, often involves the remodeling of (aza)indole/benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular weight of “this compound” is 177.16 g/mol . The compound has a topological polar surface area of 74.5 Ų and a complexity of 216 . The InChI representation of the molecule is InChI=1S/C8H7N3O2/c1-5-7 (11 (12)13)4-6-2-3-9-8 (6)10-5/h2-4H,1H3, (H,9,10) .


Chemical Reactions Analysis

The compound “this compound” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .


Physical And Chemical Properties Analysis

The compound “this compound” has a density of 1.4±0.1 g/cm3 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds .

Scientific Research Applications

Synthesis of Novel Compounds

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine derivatives have been utilized as building blocks for synthesizing various heterocyclic compounds. For example, studies have shown the synthesis of 7-azaindole derivatives, pyridine-2(1H)-thione, and pyrrolo[3,2-b]pyridine derivatives, demonstrating the versatility of this compound in creating new chemical entities with potential applications in pharmaceuticals and materials science (Figueroa‐Pérez et al., 2006), (Elneairy, 2010), (Čikotienė et al., 2007).

Formation of Tricyclic Heterocycles

Research has also focused on the synthesis of tricyclic heterocycles using this compound. Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were obtained through oxidation reactions, showcasing the compound's utility in complex molecular architecture construction (El-Nabi, 2004).

Exploring Electronic and Vibrational Characteristics

The electronic absorption, emission spectra, and vibrational characteristics of various isomers of this compound have been studied, providing insights into their molecular structures and energy states. Such studies are crucial for understanding the photophysical properties of these compounds, which could be relevant in fields like optoelectronics and sensors (Michalski et al., 2016).

Novel Synthesis Techniques

Efficient synthesis methods for pyrrolo[2,3-c]pyridine derivatives have been developed using this compound. These methods could have significant implications in the production of pharmaceuticals and other organic compounds (Nechayev et al., 2013).

Investigating Reaction Mechanisms

Studies have been conducted to understand the reaction mechanisms involving this compound. These include investigations into the formation of pyrrolo-pyridines and related compounds, which are crucial for developing new synthetic routes and understanding chemical reactivity (Davis et al., 1992).

Structural and Spectroscopic Analysis

Extensive structural and spectroscopic analyses have been performed on derivatives of this compound, providing valuable data on their molecular conformation, dynamics, and interactions. Such analyses are fundamental in material science and molecular engineering (Kucharska et al., 2013).

Applications in Domino Synthesis

This compound has been used in domino synthesis reactions to create polysubstituted pyran derivatives. These reactions are significant in organic chemistry for the efficient construction of complex molecules, which can have applications in drug discovery and development (Hadiyal et al., 2020).

Fragmentation Studies

Fragmentation studies of this compound derivatives provide insights into their decomposition pathways under electron impact, which is valuable for understanding their stability and behavior under certain conditions (Herbert & Wibberley, 1970).

Mechanism of Action

While the specific mechanism of action for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is not mentioned in the search results, it is worth noting that pyridine derivatives are often found in numerous bioactive molecules . For example, pyridyl sulfones show anti-inflammatory and anti-viral activities .

Future Directions

The future directions for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” could involve further exploration of its potential in the synthesis of various bioactive molecules. Given its role as a reagent in the synthesis of Cdc7 kinase inhibitors , it could be valuable in the development of novel cancer therapies.

properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYUJKUXLFSSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646866
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-19-1
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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